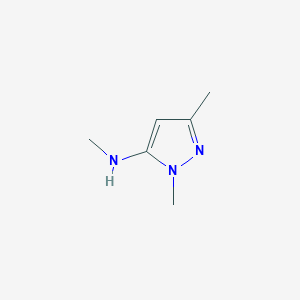
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- is an organic compound belonging to the isoquinoline family of compounds. It is a heterocyclic aromatic compound, which is found in several pharmaceutical drugs and plant-derived natural products. It is known for its pharmacological properties, such as its anticonvulsant, analgesic, and anti-inflammatory effects. Isoquinoline is also used as a reagent in organic synthesis, and in the production of dyes and pigments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- involves the reduction of commercially available 1,2,3,4-tetrahydroisoquinoline followed by alkylation with 4-piperidinemethanol. The reduction can be carried out using a variety of reducing agents, such as sodium borohydride or lithium aluminum hydride, while the alkylation can be performed using alkyl halides or tosylates.
Starting Materials
1,2,3,4-tetrahydroisoquinoline, 4-piperidinemethanol, Reducing agent (e.g. sodium borohydride or lithium aluminum hydride), Alkyl halide or tosylate (for alkylation)
Reaction
1. Reduction of 1,2,3,4-tetrahydroisoquinoline using a reducing agent to obtain 1,2,3,4-tetrahydroisoquinoline., 2. Alkylation of 1,2,3,4-tetrahydroisoquinoline with 4-piperidinemethanol using an alkyl halide or tosylate to obtain Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-.
Applications De Recherche Scientifique
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- has been studied extensively in scientific research. It has been used as a model compound to study the structure and reactivity of heterocyclic aromatic compounds. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids. Additionally, it has been studied for its potential therapeutic applications, such as its anticonvulsant, analgesic, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- is not fully understood. However, it is believed to act by binding to certain receptors in the brain, such as the GABAA receptor. This binding is thought to modulate the activity of neurotransmitters, such as GABA and glutamate, which are involved in the regulation of pain and seizure activity.
Effets Biochimiques Et Physiologiques
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- has been studied for its biochemical and physiological effects. It has been found to have anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, it has been found to have neuroprotective and antioxidant effects. It has also been found to have some anti-cancer effects, although further research is needed to determine its exact mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- has several advantages and limitations when used in laboratory experiments. One of the main advantages is its availability, as it can be easily synthesized in the laboratory. Additionally, it is relatively stable, which makes it suitable for use in long-term experiments. However, it is also relatively insoluble in water, which can limit its use in certain experiments.
Orientations Futures
The potential applications of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- are vast and there are many future directions that can be explored. One potential direction is to further study its biochemical and physiological effects. Additionally, further research can be done to explore its potential therapeutic applications, such as its anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, further research can be done to explore its potential applications in the synthesis of natural products, such as alkaloids and terpenoids. Finally, further research can be done to explore its potential applications in the production of dyes and pigments.
Propriétés
IUPAC Name |
2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFTZAHBWSLXTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426096 |
Source


|
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
CAS RN |
120848-56-8 |
Source


|
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)











![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)